Cas no 50415-71-9 (Methyl 2-(4-fluorophenyl)propanoate)

Methyl 2-(4-fluorophenyl)propanoate is a fluorinated ester compound with applications in pharmaceutical and fine chemical synthesis. Its structure, featuring a 4-fluorophenyl group and a propanoate ester, provides versatility as an intermediate in the preparation of active pharmaceutical ingredients (APIs) and specialty chemicals. The fluorine substitution enhances metabolic stability and bioavailability in derived compounds, making it valuable in drug development. The methyl ester group offers reactivity for further transformations, such as hydrolysis or transesterification. This compound is characterized by high purity and consistent performance, ensuring reliability in synthetic processes. Its well-defined physicochemical properties facilitate precise control in reactions, supporting its use in research and industrial applications.
Methyl 2-(4-fluorophenyl)propanoate structure
50415-71-9 structure
Product Name:Methyl 2-(4-fluorophenyl)propanoate
CAS No:50415-71-9
MF:C10H11FO2
MW:182.191546678543
CID:2109179
PubChem ID:11389760
Update Time:2025-06-10

Methyl 2-(4-fluorophenyl)propanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(4-fluorophenyl)propanoate
    • HRSNKYJSOMIHNH-UHFFFAOYSA-N
    • Rac-methyl 2-(4-fluorophenyl)propanoate
    • 2-(4-Fluorophenyl)propanoic acid methyl ester
    • Benzeneacetic acid, 4-fluoro-alpha-methyl-, methyl ester
    • Methyl 2-(4-fluorophenyl)propanoate
    • Inchi: 1S/C10H11FO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7H,1-2H3
    • InChI Key: HRSNKYJSOMIHNH-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C(C(=O)OC)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 174
  • Topological Polar Surface Area: 26.3

Methyl 2-(4-fluorophenyl)propanoate Pricemore >>

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